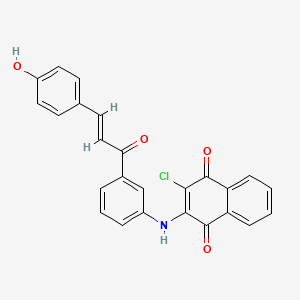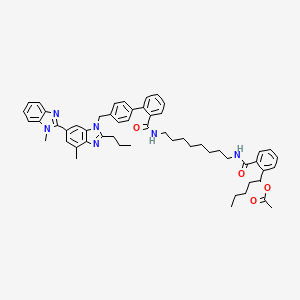
N-Methyl-dosimertinib-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-dosimertinib-d5 is a deuterium-labeled derivative of dosimertinib, a highly potent and selective epidermal growth factor receptor (EGFR) inhibitor. This compound is primarily used in scientific research, particularly in the study of non-small-cell lung cancer . The incorporation of deuterium into the molecule enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-dosimertinib-d5 involves the incorporation of deuterium into the dosimertinib molecule. This process typically includes the use of stable heavy isotopes of hydrogen, carbon, and other elements as tracers for quantitation during the drug development process . The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure high purity and consistency. The process involves advanced techniques in isotope labeling and organic synthesis, often conducted under controlled environments to maintain the integrity of the deuterium-labeled compound .
化学反応の分析
Types of Reactions
N-Methyl-dosimertinib-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the substituents used .
科学的研究の応用
N-Methyl-dosimertinib-d5 has several scientific research applications, including:
Chemistry: Used as a tracer in quantitation studies during drug development.
Biology: Employed in studies involving cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in non-small-cell lung cancer.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics
作用機序
N-Methyl-dosimertinib-d5 exerts its effects by inhibiting the epidermal growth factor receptor (EGFR), a key player in cellular signaling pathways involved in cell growth and proliferation. The deuterium substitution enhances the compound’s pharmacokinetic profile, leading to improved stability and reduced toxicity compared to non-deuterated analogs . The molecular targets and pathways involved include the inhibition of EGFR signaling, which ultimately leads to the suppression of tumor growth in non-small-cell lung cancer .
類似化合物との比較
Similar Compounds
Osimertinib: A third-generation EGFR inhibitor used in the treatment of non-small-cell lung cancer.
Gefitinib: An EGFR inhibitor used for the treatment of certain types of breast, lung, and other cancers.
Erlotinib: Another EGFR inhibitor used in the treatment of non-small-cell lung cancer and pancreatic cancer.
Uniqueness
N-Methyl-dosimertinib-d5 stands out due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles. This modification results in improved stability, reduced toxicity, and potentially greater therapeutic efficacy compared to its non-deuterated counterparts .
特性
分子式 |
C24H24N6O2 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
3,3-dideuterio-N-[4-methoxy-2-(methylamino)-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C24H24N6O2/c1-5-23(31)27-19-12-20(22(32-4)13-18(19)25-2)29-24-26-11-10-17(28-24)16-14-30(3)21-9-7-6-8-15(16)21/h5-14,25H,1H2,2-4H3,(H,27,31)(H,26,28,29)/i1D2,3D3 |
InChIキー |
MXOAYBHVDKUSDI-LVASGBLVSA-N |
異性体SMILES |
[2H]C(=CC(=O)NC1=CC(=C(C=C1NC)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C([2H])([2H])[2H])[2H] |
正規SMILES |
CNC1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396129.png)






![N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12396161.png)
![disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate](/img/structure/B12396166.png)


![[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12396190.png)


